molecular formula C14H19NO4 B14207354 8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid CAS No. 823225-76-9

8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No.: B14207354
CAS No.: 823225-76-9
M. Wt: 265.30 g/mol
InChI Key: CEYXXYOYCOICAZ-UHFFFAOYSA-N
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Description

8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and nitrogen atoms. The presence of a butylamino group and a carboxylic acid functional group further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the benzodioxepine ring through a cyclization reaction, followed by the introduction of the butylamino group via nucleophilic substitution. The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The butylamino group may facilitate binding to specific sites, while the benzodioxepine ring system can modulate the compound’s overall activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Methylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
  • 8-(Ethylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
  • 8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Uniqueness

8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. The longer alkyl chain in the butylamino group compared to methyl, ethyl, or propyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of molecular targets.

Properties

CAS No.

823225-76-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

8-(butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-2-3-5-15-10-8-11(14(16)17)13-12(9-10)18-6-4-7-19-13/h8-9,15H,2-7H2,1H3,(H,16,17)

InChI Key

CEYXXYOYCOICAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C2C(=C1)OCCCO2)C(=O)O

Origin of Product

United States

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